1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene
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Overview
Description
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene, also known by its synonyms 4-Nitro-2-(trifluoromethyl)-9-thiafluorene and 6-Nitro-4-(trifluoromethyl)-[1,1’-biphenyl]-2,2-diyl sulphide, is a chemical compound with the CAS number 1313588-92-9 . It belongs to the dibenzo[b,d]thiophene family and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthetic routes for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene involve the reaction of appropriate precursors. One common method is the condensation of 2-[5-(4-dibenzo[b,d]thiophenyl)]thiophene aldehyde with cyanomethyl acetate and hexahydropyridine in anhydrous toluene at elevated temperatures . The product is then isolated through recrystallization.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ similar synthetic routes on a smaller scale.
Chemical Reactions Analysis
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group using suitable reducing agents.
Substitution: Substitution reactions with nucleophiles (e.g., amines, thiols) at the nitro group.
Oxidation: Oxidation of the sulfur atom to form sulfones or sulfoxides.
Common reagents include hydrazine, sodium borohydride, and various nucleophiles. The major products depend on the specific reaction conditions.
Scientific Research Applications
1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene finds applications in:
Organic Electronics: As a building block in organic semiconductors for field-effect transistors and solar cells.
Photocatalysis: Recent research highlights its use as a highly efficient hydrogen evolution photocatalyst.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but further research is needed to elucidate these details.
Comparison with Similar Compounds
While 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene is unique due to its trifluoromethyl substitution, other dibenzo[b,d]thiophenes exist. These include unsubstituted dibenzo[b,d]thiophene and its derivatives, each with distinct properties and applications.
Properties
CAS No. |
1313588-92-9 |
---|---|
Molecular Formula |
C13H6F3NO2S |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
1-nitro-3-(trifluoromethyl)dibenzothiophene |
InChI |
InChI=1S/C13H6F3NO2S/c14-13(15,16)7-5-9(17(18)19)12-8-3-1-2-4-10(8)20-11(12)6-7/h1-6H |
InChI Key |
KJLDQWABBAPGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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